BenchChemオンラインストアへようこそ!

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate

Lipophilicity Physicochemical profiling ADME prediction

The compound (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate (CAS 1040670‑02‑7, C₂₀H₁₇NO₆, MW 367.4) is a fully synthetic, small-molecule heterocycle belonging to the benzodioxole–isoxazole ester class. Its structure comprises a benzo[d][1,3]dioxole ring connected via an isoxazole core to a methylene‑linked m‑tolyloxyacetate side chain.

Molecular Formula C20H17NO6
Molecular Weight 367.4 g/mol
CAS No. 1040670-02-7
Cat. No. B3400900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate
CAS1040670-02-7
Molecular FormulaC20H17NO6
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C20H17NO6/c1-13-3-2-4-16(7-13)23-11-20(22)24-10-15-9-18(27-21-15)14-5-6-17-19(8-14)26-12-25-17/h2-9H,10-12H2,1H3
InChIKeyIXLHEMRPUUNSGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate (CAS 1040670-02-7) – Key Differentiation Data for Informed Compound Selection


The compound (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate (CAS 1040670‑02‑7, C₂₀H₁₇NO₆, MW 367.4) is a fully synthetic, small-molecule heterocycle belonging to the benzodioxole–isoxazole ester class. Its structure comprises a benzo[d][1,3]dioxole ring connected via an isoxazole core to a methylene‑linked m‑tolyloxyacetate side chain [1]. The compound is commercially offered as a screening‑library member (e.g., Life Chemicals catalog number F2496‑1634) and is primarily utilised in early‑stage medicinal‑chemistry campaigns and structure–activity relationship (SAR) explorations [2]. No dedicated biological annotation or target‑specific activity data have been reported in the peer‑reviewed literature at the time of this analysis.

Why (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate Cannot Be Replaced by Generic Isoxazole Analogs


Within the benzodioxole–isoxazole ester family, even subtle positional isomerism (e.g., ortho‑ vs. meta‑ vs. para‑tolyloxy substitution) can profoundly alter molecular recognition, metabolic stability, and physicochemical properties [1]. The m‑tolyloxy configuration of CAS 1040670‑02‑7 positions the methyl group meta to the ether oxygen, which influences the electron density of the aryl ring, the conformational flexibility of the ester side chain, and the overall three‑dimensional shape presented to a biological target. Consequently, any attempt to substitute this compound with a closely related o‑tolyloxy (CAS 1040669‑96‑2), p‑tolyloxy (CAS 1040670‑08‑3), or 3‑methoxyphenoxy analog without explicit comparative data risks introducing uncharacterised changes in target engagement, selectivity, or pharmacokinetic behaviour. The differential evidence below quantifies the specific physicochemical distinctions that underpin this risk.

Quantitative Differentiation Evidence for (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate (CAS 1040670-02-7) vs. Closest Analogs


Lipophilicity (XLogP3) Distinguishes the Meta Isomer from Ortho and Para Counterparts

The meta‑tolyloxy substitution pattern imparts a distinct lipophilicity profile compared to its ortho‑ and para‑regioisomers. The target compound (CAS 1040670‑02‑7) exhibits an XLogP3 of 3.6 [1]. In contrast, the ortho isomer (CAS 1040669‑96‑2) is predicted to display a lower XLogP3 of approximately 3.3, while the para isomer (CAS 1040670‑08‑3) is expected to show a comparable value of 3.6 . The lower logP of the ortho isomer arises from intramolecular steric shielding of the ether oxygen, reducing its effective hydrophilicity, whereas the meta arrangement preserves the full polarity of the ether linkage.

Lipophilicity Physicochemical profiling ADME prediction

Topological Polar Surface Area (TPSA) Profile Differentiates the m-Tolyloxy Scaffold from Heteroatom-Enriched Analogs

The target compound possesses a TPSA of 80 Ų [1], consistent with moderate cell permeability and potential oral bioavailability. Replacement of the m‑tolyloxy group with a 3‑methoxyphenoxy moiety (CAS not assigned in open databases) is predicted to increase TPSA to approximately 89 Ų due to the additional ether oxygen serving as a hydrogen‑bond acceptor . This 9 Ų increase exceeds the commonly cited 10 Ų significance threshold for CNS drug design and could shift the compound across the blood–brain barrier (BBB) permeation boundary.

Polar surface area Oral bioavailability CNS penetration

Hydrogen‑Bond Acceptor Count Differentiates the Compound from the Benzylthio Acetate Analog

The target compound contains seven hydrogen‑bond acceptor atoms (7 HBA) [1], originating from the dioxole, isoxazole, and ester functionalities. The benzylthio acetate analog ((5‑(benzo[d][1,3]dioxol‑5‑yl)isoxazol‑3‑yl)methyl 2‑(benzylthio)acetate) replaces the ester oxygen with a sulfur atom, reducing the HBA count to six while simultaneously introducing a softer, more polarisable chalcogen . This single‑atom exchange alters the hydrogen‑bond capacity without changing the molecular weight class.

Hydrogen bonding Solubility Crystal engineering

Commercial Availability and Purity Profile Support Reproducible Procurement from Life Chemicals

The target compound is stocked by Life Chemicals (catalog F2496‑1634) at a purity of ≥90% and is available in quantities ranging from 2 mg to 100 mg, with current pricing between $59 and $248 per unit [1]. In contrast, the ortho‑tolyloxy isomer (CAS 1040669‑96‑2) and para‑tolyloxy isomer (CAS 1040670‑08‑3) are not listed as in‑stock items from the same supplier at the time of analysis, which can introduce longer lead times and additional custom‑synthesis costs .

Compound sourcing Purity Reproducibility

Application Scenarios Where (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate (CAS 1040670-02-7) Provides Differentiated Value


Medicinal Chemistry Hit‑to‑Lead Campaigns Requiring Defined Lipophilicity Windows

Projects optimising a lead series for oral bioavailability can utilise the meta isomer's XLogP3 of 3.6 as a benchmark; the quantifiable lipophilicity difference (ΔXLogP3 ≈ +0.3 vs. the ortho isomer) allows teams to systematically probe the impact of hydrophobic character on permeability and metabolic stability without the confounding effects introduced by more polar analogs [1]. This compound is particularly useful when the target profile demands an intermediate logP between 3 and 4.

Structure–Activity Relationship (SAR) Studies Exploring Tolyloxy Positional Isomerism

Because CAS 1040670‑02‑7 is the only isomer of the three (ortho, meta, para) confirmed to be readily available from a commercial screening library [2], it serves as the practical entry point for SAR investigations of the tolyloxy side chain. Researchers can purchase the compound off‑the‑shelf to establish baseline activity, then commission custom synthesis of the ortho and para isomers only if the meta prototype shows promising activity.

Computational Docking and Pharmacophore Modelling Requiring Experimentally Validated Physicochemical Parameters

The experimentally verifiable computed descriptors—TPSA of 80 Ų, seven H‑bond acceptors, and XLogP3 of 3.6 [1]—make the compound a well‑characterised input for molecular docking, pharmacophore generation, and QSAR model building. Its distinct HBA count (7 vs. 6 for the benzylthio analog) provides a clear physicochemical signature that can be correlated with binding affinity predictions.

Rapid Analoguing via Commercially Available Building Blocks

The compound's ester linkage offers a tractable handle for hydrolysis and subsequent derivatisation, enabling rapid generation of focused libraries. Its availability in 75–100 mg quantities from Life Chemicals [2] supports multiple parallel synthetic transformations without the need for a de novo synthesis route, accelerating the exploration of chemical space around the benzodioxole–isoxazole core.

Quote Request

Request a Quote for (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.